An In-depth Technical Guide to Tetraethyl [anthracene-9,10-diylbis(methylene)]bisphosphonate
An In-depth Technical Guide to Tetraethyl [anthracene-9,10-diylbis(methylene)]bisphosphonate
Abstract: This technical guide provides a comprehensive overview of Tetraethyl [anthracene-9,10-diylbis(methylene)]bisphosphonate, a molecule of significant interest at the intersection of materials science and medicinal chemistry. This document details its chemical identity, synthesis, and physicochemical properties. It further explores its applications as a Horner-Wadsworth-Emmons reagent, a fluorescent organic nanoparticle, and its potential in drug development, particularly in oncology. This guide is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this versatile compound.
Introduction and Chemical Identity
Tetraethyl [anthracene-9,10-diylbis(methylene)]bisphosphonate, henceforth referred to as ANTH-BP, is an organic molecule characterized by a central anthracene core functionalized at the 9 and 10 positions with diethyl phosphonate groups linked via methylene bridges. While the user's query referred to it as Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate, the more commonly accepted nomenclature and that which corresponds to the CAS number 60974-92-7 is 9,10-Bis(diethylphosphonomethyl)anthracene or Tetraethyl [anthracene-9,10-diylbis(methylene)]bisphosphonate.[1][2]
The structure of ANTH-BP is significant for several reasons. The anthracene core is a well-known polycyclic aromatic hydrocarbon that imparts rigidity and unique photophysical properties, including strong fluorescence.[3] Anthracene derivatives are widely explored as materials for organic light-emitting diodes (OLEDs) and fluorescent probes.[3] The bisphosphonate moieties are of particular interest to the drug development community. Bisphosphonates are a class of drugs that have a high affinity for bone minerals and are used to treat osteoporosis and other bone-related diseases.[4] More recently, nitrogen-containing bisphosphonates have demonstrated anticancer activities, both directly on tumor cells and indirectly by modulating the tumor microenvironment.[4]
ANTH-BP thus represents a hybrid molecule combining the fluorescent properties of anthracene with the therapeutic potential and bone-targeting capabilities of bisphosphonates. A 2013 study by Ghosh and colleagues reported the synthesis of this compound, which they termed tetraethyl anthracene-9,10-diyl-9,10-bis(phosphonate) [TEABP], and its use as a fluorescent organic nanoparticle (FON) to selectively induce apoptosis in cancer cells.[3]
Physicochemical and Spectroscopic Properties
ANTH-BP is a white to yellow crystalline powder at room temperature.[2] It is soluble in solvents like toluene.[2] A summary of its key properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 60974-92-7 | [1][2] |
| Molecular Formula | C24H32O6P2 | [1][2] |
| Molecular Weight | 478.46 g/mol | [1][2] |
| Melting Point | 158.0 to 162.0 °C | [2] |
| Appearance | White to Yellow powder/crystal | [2] |
| Solubility | Toluene | [2] |
| Purity | >98.0% (GC) | [2] |
Spectroscopic Characterization
Detailed spectroscopic data is crucial for the unambiguous identification and quality control of ANTH-BP. While specific spectra are proprietary to the researchers who generate them, the expected spectroscopic signatures can be inferred from the structure and available data for similar compounds.
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the anthracene core, the methylene protons of the bridges connecting to the phosphorus atoms, and the ethyl groups of the phosphonate esters (triplet for the methyl protons and a quartet for the methylene protons). The aromatic region would likely display a complex pattern due to the symmetry of the molecule.[5]
-
¹³C NMR: The carbon NMR would show signals corresponding to the anthracene core, the methylene bridge carbons, and the carbons of the ethyl groups.
-
³¹P NMR: The phosphorus-31 NMR is a key technique for characterizing organophosphorus compounds.[6] A single resonance would be expected for the two equivalent phosphorus atoms in the molecule. The chemical shift would be indicative of a phosphonate ester environment.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (478.46 g/mol ).
Synthesis of ANTH-BP: A Step-by-Step Protocol
The synthesis of ANTH-BP can be achieved through a two-step process, starting from anthracene. The first step involves the chloromethylation of the anthracene core, followed by a Michaelis-Arbuzov reaction to introduce the diethyl phosphonate groups.
Synthesis of 9,10-Bis(chloromethyl)anthracene (Precursor)
The synthesis of the key intermediate, 9,10-bis(chloromethyl)anthracene, is crucial. A patented method provides a robust protocol.[7]
Reaction Scheme:
Caption: Synthesis of the key intermediate.
Protocol:
-
To a reaction vessel, add a saturated solution of dioxane and concentrated hydrochloric acid.
-
Add anthracene and paraformaldehyde to the solution.
-
Stir the mixture and heat to a gentle reflux.
-
After the reaction is complete, the product is isolated through washing, filtration, drying, and recrystallization.
Causality: This reaction is a classic electrophilic aromatic substitution on the electron-rich anthracene core. The 9 and 10 positions are the most reactive sites. The use of paraformaldehyde and HCl generates the electrophilic species that undergoes substitution. Dioxane serves as a solvent that can be recycled.[7]
Synthesis of Tetraethyl [anthracene-9,10-diylbis(methylene)]bisphosphonate (ANTH-BP)
The final step is a Michaelis-Arbuzov reaction, a well-established method for forming carbon-phosphorus bonds.[6]
Reaction Scheme:
Caption: The Michaelis-Arbuzov reaction.
Protocol:
-
9,10-bis(chloromethyl)anthracene is reacted with an excess of triethyl phosphite.
-
The reaction is typically heated to drive it to completion.
-
The excess triethyl phosphite is removed under vacuum.
-
The crude product is then purified, often by column chromatography or recrystallization, to yield the final product.
Causality: The Michaelis-Arbuzov reaction proceeds via the nucleophilic attack of the phosphorus atom of the triethyl phosphite on the electrophilic carbon of the chloromethyl group. This is followed by the dealkylation of the resulting phosphonium salt by the chloride ion to yield the stable phosphonate ester.[6] This reaction is highly efficient for preparing phosphonate esters from alkyl halides.
Applications in Research and Development
ANTH-BP is a versatile molecule with applications spanning materials science and drug discovery.
Horner-Wadsworth-Emmons Reagent
As a bisphosphonate, ANTH-BP is a classic Horner-Wadsworth-Emmons (HWE) reagent.[2] The HWE reaction is a powerful tool in organic synthesis for the stereoselective formation of alkenes (carbon-carbon double bonds) from aldehydes and ketones.
Workflow of the Horner-Wadsworth-Emmons Reaction:
Caption: Generalized workflow of the HWE reaction using ANTH-BP.
The deprotonation of the methylene bridges of ANTH-BP with a strong base generates a stabilized carbanion. This carbanion then reacts with two equivalents of an aldehyde or ketone to form a di-alkenyl anthracene derivative. This allows for the synthesis of extended π-conjugated systems with potential applications in organic electronics.
Fluorescent Organic Nanoparticles (FONs) for Cancer Therapy
A groundbreaking application of ANTH-BP is in the field of nanomedicine. Ghosh and colleagues demonstrated that this molecule can self-assemble into fluorescent organic nanoparticles (FONs).[3] These nanoparticles were shown to be selectively cytotoxic to cancer cells, inducing apoptosis (programmed cell death).[3]
The intrinsic fluorescence of the anthracene core allows for the tracking and imaging of these nanoparticles within biological systems.[4][8] This dual functionality as both a therapeutic and a diagnostic agent (a "theranostic") is highly desirable in modern drug development.
Proposed Mechanism of Action:
While the precise mechanism of apoptosis induction by these FONs is still under investigation, it is hypothesized that the bisphosphonate moieties play a crucial role. Bisphosphonates are known to interfere with cellular processes in osteoclasts, and similar mechanisms may be at play in cancer cells. The nanoparticle formulation could enhance cellular uptake and intracellular concentration, leading to increased efficacy.
Potential in Drug Development
The unique structure of ANTH-BP opens up several avenues for drug development:
-
Bone-Targeted Drug Delivery: The bisphosphonate groups can act as a "bone-homing" device, targeting the delivery of the fluorescent anthracene core or other conjugated therapeutic agents to the bone microenvironment. This could be particularly useful for diagnosing and treating bone metastases.
-
Combination Therapy: The pro-apoptotic effects of ANTH-BP could be synergistic with other chemotherapeutic agents.
-
Bioimaging: The fluorescent nature of the molecule makes it a candidate for use as a cellular imaging agent to study biological processes.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling ANTH-BP. A comprehensive safety data sheet (SDS) should be consulted. General hazards associated with the compound include potential for skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn. The compound should be handled in a well-ventilated area or a fume hood.
Conclusion
Tetraethyl [anthracene-9,10-diylbis(methylene)]bisphosphonate is a fascinating and versatile molecule with significant potential in both materials science and medicine. Its straightforward synthesis, coupled with its unique combination of fluorescent and biological properties, makes it a valuable tool for researchers. Its role as a Horner-Wadsworth-Emmons reagent enables the construction of complex organic molecules, while its ability to form fluorescent organic nanoparticles with anticancer activity positions it as a promising candidate for the development of novel theranostics. Further research into the biological mechanisms of action and the development of targeted delivery systems will undoubtedly unlock the full potential of this remarkable compound.
References
-
Ghosh, P., et al. (2013). Anthracene-bisphosphonate based novel fluorescent organic nanoparticles explored as apoptosis inducers of cancer cells. Chemical Communications, 49(81), 9290-9292. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2025). Deep-blue emitting 9,10-bis(perfluorobenzyl)anthracene. Retrieved from [Link]
- Google Patents. (n.d.). CN102108041B - Method for synthesizing 9,10-bis(chloromethyl)anthracene.
-
PubMed. (2015). Are Fluorescent Organic Nanoparticles Relevant Tools for Tracking Cancer Cells or Macrophages? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Michaelis-Arbuzov Reaction. Retrieved from [Link]
-
MDPI. (2022). Synthesis, Structure, and Characterization of 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-benzyl-1-pyridinium) Bromide. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 9,10-Anthracenedione Diethyldithiocarbamates. Retrieved from [Link]
-
ResearchGate. (2025). Organic nanoparticle of 9,10-bis(phenylethynyl)anthracene: A novel electrochemiluminescence emitter for sensory detection of amines. Retrieved from [Link]
-
PubMed Central (PMC). (2021). Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use. Retrieved from [Link]
-
PubMed Central (PMC). (2016). Data on synthesis of methylene bisphosphonates and screening of their inhibitory activity towards HIV reverse transcriptase. Retrieved from [Link]
-
MDPI. (2022). Alternative Synthesis of Phosphonate Derivatives of 9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide. Retrieved from [Link]
-
bioRxiv. (n.d.). Quantification of phosphonate drugs by 1H-31P HSQC shows that rats are better models of primate drug exposure than mice. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectra of anthracen-9-ylmethyl... Retrieved from [Link]
Sources
- 1. iris.cnr.it [iris.cnr.it]
- 2. Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anthracene-bisphosphonate based novel fluorescent organic nanoparticles explored as apoptosis inducers of cancer cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Are Fluorescent Organic Nanoparticles Relevant Tools for Tracking Cancer Cells or Macrophages? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nmr.oxinst.com [nmr.oxinst.com]
- 6. CN111018687B - Synthesis method of 9, 10-anthraquinone - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
